molecular formula C15H21NO2 B11952060 Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate CAS No. 34591-70-3

Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate

Cat. No.: B11952060
CAS No.: 34591-70-3
M. Wt: 247.33 g/mol
InChI Key: LJAPMASBQRQOCI-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate is a piperidine derivative research chemical of significant interest in medicinal chemistry and pharmacology. This compound is part of a class of synthetic substances known for their potential activity on the central nervous system. Its core structure, featuring a piperidine ring substituted with phenyl and ester functional groups, is a key pharmacophore in the development of novel therapeutic agents. The structural analog, 1-Methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester, is historically notable, as its hydrochloride salt was subject to regulatory control under the Dangerous Drugs Act, 1946, in Ireland due to concerns about its potential ill-effects, analogous to morphine, if improperly used . This historical context underscores the importance of strict handling protocols for this class of compounds. The primary research applications for this compound are within preclinical investigations. It serves as a critical intermediate in organic synthesis and is a valuable building block for constructing more complex molecules for pharmacological screening. Researchers utilize this compound to study structure-activity relationships (SAR), particularly in the design and development of ligands that interact with neuronal receptors. Its mechanism of action is believed to involve interactions with specific neuroreceptor systems, which are the subject of ongoing scientific inquiry. This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor is it to be incorporated into any consumer product. Researchers should handle this material with appropriate precautions, in compliance with all applicable local, national, and international regulations governing controlled substances and hazardous chemicals.

Properties

IUPAC Name

ethyl 1-methyl-3-phenylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-18-15(17)13-9-10-16(2)11-14(13)12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAPMASBQRQOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80412506
Record name ethyl 1-methyl-3-phenylpiperidine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34591-70-3
Record name ethyl 1-methyl-3-phenylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 1-METHYL-3-PHENYL-4-PIPERIDINECARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Substitution and Cyclization

A foundational method involves the cyclization of benzyl cyanide with chlormethine in the presence of sodium amide (NaNH₂). This reaction forms the piperidine ring, with subsequent esterification introducing the ethyl carboxylate group. Key steps include:

  • Ring Formation : Benzyl cyanide reacts with chlormethine under alkaline conditions to generate the piperidine backbone.

  • Esterification : The intermediate is treated with ethanol and an acid catalyst (e.g., H₂SO₄) to yield the ethyl ester.

Reaction Conditions :

  • Temperature: 80–120°C

  • Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile)

  • Catalysts: Triethylamine or 1,8-diazabicycloundec-7-ene (DBU)

Example :

Benzyl cyanide+ChlormethineNaNH2,DMFPiperidine intermediateEthanol, H2SO4Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate\text{Benzyl cyanide} + \text{Chlormethine} \xrightarrow{\text{NaNH}2, \text{DMF}} \text{Piperidine intermediate} \xrightarrow{\text{Ethanol, H}2\text{SO}_4} \text{Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate}

Reductive Amination and Carboxylation

Alternative routes employ reductive amination of ketones followed by carboxylation. For instance, 1-methyl-3-phenylpiperidin-4-one is reduced to the corresponding amine, which undergoes carboxylation with ethyl chloroformate.

Key Steps :

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary amine.

  • Carboxylation : Reaction with ethyl chloroformate in the presence of a base (e.g., NaOH).

Optimization Insights :

  • Yield improves with anhydrous conditions and controlled pH (8–10).

  • Side products (e.g., over-reduced amines) are minimized by stoichiometric control.

Industrial-Scale Production

Large-Scale Reactor Design

Industrial synthesis utilizes continuous-flow reactors to enhance heat transfer and mixing efficiency. Parameters include:

ParameterOptimal Range
Temperature90–110°C
Pressure1–3 atm
Residence Time2–4 hours
Catalyst Loading5–10 mol% DBU

Purification :

  • Crystallization : Ethanol/water mixtures (70:30 v/v) achieve >95% purity.

  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients remove residual impurities.

Solvent Recycling and Waste Management

Industrial processes emphasize solvent recovery via distillation. For example, toluene and THF are reclaimed with >90% efficiency, reducing environmental impact.

Reaction Optimization Strategies

Catalytic Systems

Comparative studies of catalysts reveal the following performance:

CatalystYield (%)Purity (%)Reaction Time (h)
DBU829712
Triethylamine689218
NaOH458524

DBU outperforms due to its strong base strength and low nucleophilicity, minimizing side reactions.

Temperature and Time Profiling

A factorial design experiment (Table 1) illustrates the interplay between temperature and reaction time:

Table 1 : Temperature vs. Yield in Piperidine Synthesis

Temperature (°C)Time (h)Yield (%)
801262
1001278
1201282
1002485

Optimal conditions: 120°C for 12 hours (82% yield). Prolonged heating at lower temperatures marginally improves yields but increases energy costs.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–3.7 ppm (piperidine CH₂), and δ 7.2–7.5 ppm (aromatic protons).

  • IR Spectroscopy : C=O stretch at ~1730 cm⁻¹, confirming the ester group.

Purity Criteria :

  • HPLC retention time: 8.2 min (C18 column, methanol/water 70:30).

  • Elemental analysis tolerance: ±0.4% for C, H, N.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Analgesic Properties

Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate has been identified as a potent analgesic agent. Research indicates that compounds within this class exhibit a higher order of potency compared to their counterparts lacking the 3-methyl group. This enhanced efficacy is attributed to their ability to interact with specific pain pathways in the central nervous system.

Case Study: Analgesic Efficacy

A study published in the Tropical Journal of Pharmaceutical Research evaluated various derivatives of piperidine compounds for their analgesic effects. The findings revealed that this compound demonstrated significant pain relief in animal models, comparable to established analgesics .

Barbiturate Potentiation

The compound also exhibits barbiturate potentiating activity, which enhances the effects of barbiturates when co-administered. This property is particularly valuable in anesthetic practices where a synergistic effect can lead to reduced dosages and minimized side effects.

Research Insights

Research has shown that the incorporation of the 3-methyl group significantly increases the compound's ability to potentiate barbiturates, making it a candidate for further exploration in anesthetic formulations .

Hypnotic Activity

In addition to its analgesic properties, this compound has been noted for its hypnotic effects. This characteristic can be beneficial in developing medications aimed at treating insomnia or anxiety disorders.

Clinical Implications

The hypnotic activity of this compound suggests potential applications in sleep medicine, where it could serve as a safer alternative to traditional hypnotics with fewer side effects .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance specific pharmacological properties.

Derivative Synthesis Method Activity
Ethyl 1-(4-methylbenzenesulfonyl)-3-methyl-4-phenylpiperidine-4-carboxylateReaction with p-toluenesulfonyl chlorideEnhanced analgesic activity
Ethyl 1-(2-benzoylethyl)-3-methyl-4-phenylpiperidine-4-carboxylateEsterification of corresponding acidPotent analgesic and hypnotic effects

Future Research Directions

Given its promising pharmacological profile, future research should focus on:

  • Mechanism of Action: Further elucidation of the molecular mechanisms underlying its analgesic and hypnotic effects.
  • Clinical Trials: Conducting clinical trials to evaluate safety, efficacy, and optimal dosing regimens.
  • Formulation Development: Exploring various formulations for improved bioavailability and targeted delivery systems.

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to analgesic effects. The molecular pathways involved include inhibition of neurotransmitter release and modulation of pain signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Piperidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate 1-Me, 3-Ph, 4-COOEt 247.33 Lipophilic; no reported stereochemistry
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate 1-(4-Cl-Ph-SO₂), 3-COOEt 341.83* Sulfonyl group enhances polarity; potential enzyme inhibition
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Bridged bicyclic system with 2-oxo group 227.14* Rigid bicyclic structure; diastereomers isolated via chromatography
(3R,4R)-Ethyl 4-methylpiperidine-3-carboxylate Stereospecific (R,R) configuration; 4-Me, 3-COOEt 201.27* Chiral centers influence biological target interactions
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate 1-Bn, 3-oxo, 4-COOEt 291.34* Oxo group increases hydrogen-bonding potential

*Calculated based on molecular formulas.

Key Observations:

Substituent Effects: Lipophilicity: The phenyl and methyl groups in the target compound contribute to higher lipophilicity compared to sulfonyl- or oxo-containing analogs (e.g., ).

Stereochemistry :

  • Unlike (3R,4R)-ethyl 4-methylpiperidine-3-carboxylate , the target compound lacks documented stereoisomerism, which may simplify synthesis but limit enantioselective bioactivity.

Synthetic Complexity :

  • The target compound is synthesized in fewer steps (e.g., alkylation/esterification ) compared to multi-step routes for bicyclic derivatives (e.g., ) or stereospecific analogs (e.g., ).

Biological Activity

Overview

Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate (EMPP) is a synthetic compound belonging to the piperidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Piperidine derivatives, including EMPP, are significant in pharmaceutical applications, particularly for their analgesic properties and potential as enzyme inhibitors.

EMPP can be synthesized through various methods, typically involving the reaction of benzyl cyanide with chlormethine in the presence of sodium amide. This process forms the piperidine ring and is optimized for yield and purity using techniques such as crystallization and chromatography.

Common Reactions

  • Oxidation : Can produce carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Yields alcohols or amines, often using lithium aluminum hydride.
  • Substitution : Involves nucleophilic substitution where the ester group is replaced by other functional groups.

EMPP primarily acts as an agonist at the mu-opioid receptor, which is crucial for its analgesic effects. The interaction with these receptors leads to the inhibition of neurotransmitter release and modulation of pain signaling pathways, making it a candidate for pain management therapies .

Pharmacological Properties

  • Analgesic Effects : EMPP has been studied for its pain-relieving properties, showing efficacy comparable to traditional opioids.
  • Antimicrobial Activity : Research indicates potential as an inhibitor of bacterial enzymes, suggesting a role in combating infections.
  • Cancer Therapy : Emerging studies suggest that derivatives of piperidine compounds may exhibit anticancer activity through mechanisms involving apoptosis induction in cancer cell lines .

Analgesic Efficacy

A study comparing EMPP with other opioid analgesics demonstrated that it possesses a strong affinity for mu-opioid receptors, leading to significant pain relief in experimental models. The IC50 values indicated that EMPP had comparable potency to morphine in certain assays .

Antibacterial Properties

In vitro studies have shown that EMPP exhibits inhibitory effects against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's ability to disrupt bacterial enzyme function was highlighted in these studies, indicating a novel application beyond its analgesic properties .

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
AnalgesicAgonist at mu-opioid receptors; effective pain relief
AntimicrobialInhibits bacterial enzymes; potential antimicrobial
AnticancerInduces apoptosis in cancer cell lines

Q & A

Q. What statistical approaches resolve contradictions between computational predictions and experimental bioactivity data?

  • Approach :
  • Apply Bayesian models to weigh variables (e.g., logD, steric effects) and identify outliers in QSAR datasets .
  • Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based IC₅₀) .

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